(2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol

Catalog No.
S13812251
CAS No.
M.F
C8H10N2S2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)metha...

Product Name

(2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol

IUPAC Name

(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanethiol

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C8H10N2S2/c1-5-3-10-7(4-11)6(2)9-8(10)12-5/h3,11H,4H2,1-2H3

InChI Key

ZHKDGBSAIZDFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)CS

(2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol is a heterocyclic compound that features a fused imidazole and thiazole ring system with methyl substitutions at the 2 and 6 positions of the imidazole ring. This unique structure incorporates both nitrogen and sulfur atoms, contributing to its distinct chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its promising pharmacological profiles, including antimicrobial and anticancer properties.

The chemical reactivity of (2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol can be explored through various typical reactions associated with imidazole and thiazole derivatives. These include:

  • Nucleophilic substitution reactions: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: The thiol group can participate in condensation reactions to form thioethers or disulfides.
  • Oxidation reactions: The thiol group may be oxidized to form sulfonic acids or sulfoxides.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties.

Research indicates that (2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol exhibits various biological activities. Notably:

  • Antimicrobial activity: Compounds containing thiazole and imidazole rings are known for their effectiveness against various bacterial strains.
  • Anticancer properties: Studies suggest potential efficacy in inhibiting cancer cell growth through mechanisms that may involve apoptosis induction or cell cycle arrest.

The compound's specific combination of functional groups enhances its biological interactions compared to simpler analogs.

The synthesis of (2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol typically involves multi-step organic reactions. Common methodologies include:

  • Cyclization of precursors: Starting materials such as 2-amino-thiazoles and appropriate aldehydes can undergo cyclization under acidic or basic conditions.
  • Thiol addition: The introduction of the thiol group can be achieved through nucleophilic substitution on a suitable electrophilic precursor.
  • Functional group modifications: Subsequent reactions may involve alkylation or acylation to introduce additional functional groups.

These methods aim to optimize yield and purity while ensuring the desired structural characteristics.

The unique properties of (2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol make it suitable for various applications:

  • Medicinal Chemistry: As a building block in the synthesis of pharmaceutical compounds targeting infections or cancer.
  • Biochemical Research: Used as a probe in enzyme assays or studies involving protein interactions.
  • Material Science: Potential applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving (2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol have indicated its potential to bind effectively with biological targets. Research has focused on:

  • Enzyme inhibition: Investigating how the compound interacts with specific enzymes involved in metabolic pathways.
  • Receptor binding studies: Understanding its affinity for various receptors that could mediate its biological effects.

These studies contribute to elucidating the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with (2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol. A comparison highlights its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-MethylimidazoleImidazole ringAntimicrobial
4-MethylthiazoleThiazole ringAntifungal
1H-Imidazo[4,5-b]pyridineFused imidazole systemAnticancer
5-Amino-thiazoleAmino group on thiazoleAntibacterial
N-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene hydroxylamineHydroxylamine functional groupDiverse pharmacological properties

The uniqueness of (2,6-Dimethylimidazo[2,1-B][1,3]thiazol-5-YL)methanethiol lies in its specific combination of imidazole and thiazole rings along with the methyl substitutions. This arrangement enhances its biological activity compared to simpler analogs like 2-methylimidazole or 4-methylthiazole. Its potential dual functionality as both an antimicrobial and anticancer agent sets it apart as a promising candidate for further development in pharmaceuticals.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.02854067 g/mol

Monoisotopic Mass

198.02854067 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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